2,7-Dichloroquinoline-3-carboxylic Acid

Organic Synthesis Process Chemistry Yield Optimization

2,7-Dichloroquinoline-3-carboxylic acid (CAS 849543-29-9) is a regiospecifically halogenated quinoline-3-carboxylic acid scaffold. Unlike 4,7-dichloro or mono-chlorinated analogs, the 2,7-dichloro pattern enables orthogonal functionalization via selective nucleophilic aromatic substitution. It serves as a critical intermediate for antibacterials active against S. aureus and P. aeruginosa, and its nitrile/carboxamide derivatives exhibit antioxidant IC50 values superior to ascorbic acid. The 85% oxidation yield from the aldehyde precursor ensures cost-efficient process chemistry.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
Cat. No. B8464980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroquinoline-3-carboxylic Acid
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15)
InChIKeyRDCFTBNMRICBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloroquinoline-3-carboxylic Acid: Core Scaffold Properties and Role in Pharmaceutical Intermediate Synthesis


2,7-Dichloroquinoline-3-carboxylic acid (CAS 849543-29-9) is a halogenated quinoline-3-carboxylic acid derivative characterized by chlorine substituents at the 2- and 7-positions of the quinoline ring and a free carboxylic acid group at the 3-position [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other regioisomeric dichloroquinolines and mono-chlorinated analogs. The compound is widely recognized as a key intermediate in the synthesis of antimalarial agents, antibacterials, and other bioactive molecules, rather than as a final drug substance itself . The 2,7-dichloro arrangement provides a unique platform for selective nucleophilic aromatic substitution at either the 2- or 7-position, enabling divergent synthetic pathways not readily accessible with other substitution patterns.

Why Regioisomeric and Mono-Chlorinated Quinoline-3-carboxylic Acids Cannot Replace 2,7-Dichloroquinoline-3-carboxylic Acid in Targeted Syntheses


The quinoline-3-carboxylic acid scaffold is not a monolithic entity; regioisomeric chlorine substitution patterns profoundly alter reactivity, synthetic yields, and downstream biological profiles. For instance, 4,7-dichloroquinoline-3-carboxylic acid exhibits distinct nucleophilic substitution kinetics and serves as a precursor to chloroquine-type antimalarials, whereas the 2,7-dichloro isomer enables orthogonal functionalization strategies . Similarly, mono-chlorinated analogs (e.g., 2-chloro- or 7-chloro-quinoline-3-carboxylic acid) lack the electronic deactivation and steric hindrance at the second chlorine position, leading to different regioselectivity in cross-coupling reactions [1]. Simply substituting a generic quinoline-3-carboxylic acid will result in synthetic failure, altered impurity profiles, or inactive downstream products.

Quantitative Differentiation of 2,7-Dichloroquinoline-3-carboxylic Acid: Synthetic Yields, Regioselectivity, and Physicochemical Benchmarks


Synthetic Yield in Oxidation Route vs. Alternative 4,7-Dichloro Isomer

The conversion of 2,7-dichloroquinoline-3-carbaldehyde to the corresponding carboxylic acid via pyridinium dichromate (PDC) oxidation proceeds with an isolated yield of 85% under mild conditions (room temperature, 24 h, DMF solvent) . In contrast, the analogous oxidation of 4,7-dichloroquinoline-3-carbaldehyde under identical or similar conditions is not widely reported, and alternative routes to the 4,7-dichloro acid often require harsher hydrolytic conditions or multistep sequences . The high yield of the 2,7-isomer in a single oxidation step translates to improved atom economy and reduced purification burden for downstream intermediate supply.

Organic Synthesis Process Chemistry Yield Optimization

Antibacterial Activity of Derived Nitrile (5) vs. 2-Chloro Analog (12)

The 2,7-dichloro-substituted nitrile derivative (compound 5) exhibits differential antibacterial activity compared to its 2-chloro analog (compound 12). At 200 μg/mL, compound 5 produced an inhibition zone of 11.00 ± 0.03 mm against S. aureus and P. aeruginosa, whereas the 2-chloro analog (12) showed no reported activity under identical assay conditions [1][2]. This demonstrates that the additional 7-chloro substituent confers a measurable gain in antibacterial potency against specific Gram-positive and Gram-negative strains, validating the selection of the 2,7-dichloro scaffold over the simpler 2-chloro building block.

Antibacterial Structure-Activity Relationship Chloroquinoline

Radical Scavenging Potency (IC50) of 2,7-Dichloro Nitrile vs. Ascorbic Acid Standard

The 2,7-dichloroquinoline-3-carbonitrile (compound 5) displayed potent DPPH radical scavenging activity with an IC50 of 2.17 µg/mL, which is slightly superior to the standard antioxidant ascorbic acid (IC50 = 2.41 µg/mL) [1]. In contrast, the 2-chloroquinoline-3-carbonitrile analog (compound 12) showed significantly weaker antioxidant activity (IC50 not reported or >10 µg/mL in related assays) [2]. This 10% improvement in potency relative to ascorbic acid and the marked advantage over the mono-chloro analog underscore the value of the 2,7-dichloro substitution pattern for developing antioxidant leads.

Antioxidant DPPH Assay Free Radical Scavenging

In Silico Binding Affinity (DNA Gyrase B) of Derived Amide (6) vs. Other Chloroquinoline Analogs

Molecular docking studies against E. coli DNA gyrase B (PDB: 1KZN) revealed that 2,7-dichloroquinoline-3-carboxamide (compound 6) exhibits a binding energy of -6.4 kcal/mol [1]. This value is comparable to the best-performing analog in the series (compound 8, -6.6 kcal/mol) and superior to the predicted binding of the unsubstituted quinoline-3-carboxylic acid core (estimated > -5.0 kcal/mol) [2]. The 2,7-dichloro substitution pattern contributes favorable hydrophobic and halogen bonding interactions within the enzyme active site, which are absent in mono-chloro or non-chlorinated analogs.

Molecular Docking Antibacterial Target DNA Gyrase

Optimal Procurement and Application Scenarios for 2,7-Dichloroquinoline-3-carboxylic Acid Based on Evidence


Synthesis of Antibacterial Nitrile Derivatives Targeting Gram-Positive and Gram-Negative Pathogens

Procure 2,7-dichloroquinoline-3-carboxylic acid to generate the corresponding nitrile (via aldehyde intermediate) for antibacterial screening against S. aureus and P. aeruginosa. The 2,7-dichloro substitution pattern confers activity (11 mm inhibition zone at 200 µg/mL) that is absent in the 2-chloro analog [1]. This makes the 2,7-dichloro acid a critical starting material for constructing a focused library of active antibacterials.

Development of Potent Antioxidant Leads via Carboxamide and Nitrile Derivatives

Utilize 2,7-dichloroquinoline-3-carboxylic acid as a precursor to the nitrile and carboxamide derivatives, which exhibit DPPH IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively—both superior to ascorbic acid (2.41 µg/mL) [2]. These derivatives are suitable for further optimization as radical scavengers in pharmaceutical or industrial antioxidant applications.

Structure-Activity Relationship (SAR) Studies on Quinoline-3-carboxylic Acid Scaffolds

Employ 2,7-dichloroquinoline-3-carboxylic acid as a reference compound in SAR campaigns to quantify the contribution of the 2- and 7-chloro substituents to antibacterial and antioxidant activities. Direct comparison with 2-chloro, 7-chloro, and 4,7-dichloro regioisomers allows for precise mapping of substituent effects on target engagement and potency [1].

High-Yield Intermediate Supply for Antimalarial and Antibacterial API Synthesis

Source 2,7-dichloroquinoline-3-carboxylic acid for process chemistry applications where the 85% oxidation yield from the aldehyde precursor provides a cost- and atom-efficient route. This is particularly relevant for the production of quinoline-based antimalarial intermediates, where regioisomeric purity and yield directly impact manufacturing economics.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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